molecular formula C9H12FN3O3 B1217824 Cytidine, 2',3'-dideoxy-3'-fluoro- CAS No. 51246-79-8

Cytidine, 2',3'-dideoxy-3'-fluoro-

Cat. No.: B1217824
CAS No.: 51246-79-8
M. Wt: 229.21 g/mol
InChI Key: HNSUDSIHCJEYQG-SHYZEUOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cytidine, 2',3'-dideoxy-3'-fluoro- (also known as 2',3'-dideoxy-3'-fluorocytidine or 3'-F-ddC) is a synthetic nucleoside analog of cytidine, a naturally occurring nucleoside found in DNA and RNA. It is used in scientific research applications, as well as in the laboratory. 3'-F-ddC has been found to have a number of biochemical and physiological effects, and has been used in a variety of laboratory experiments.

Scientific Research Applications

Antiviral Activity

Cytidine derivatives, specifically those modified with a fluorine atom at the 3'-position on the sugar moiety, have shown promising antiviral activities. These modifications enhance the molecule's stability and efficacy against viral infections. For example, derivatives like 2',3'-didehydro-2',3'-dideoxy-3'-fluorocytidine have exhibited potent antiviral activity against HIV-1 without significant cytotoxicity, highlighting their potential as antiviral agents. However, their effectiveness against lamivudine-resistant HIV-1 variants is reduced, indicating a need for further optimization for broader antiviral resistance coverage (Chong et al., 2003).

Chemical and Enzymatic Stability

The introduction of a fluorine atom into the cytidine structure also impacts its chemical and enzymatic stability, making these derivatives more resistant to degradation. This stability is crucial for their efficacy as antiviral agents, ensuring they remain intact and active within the biological environment for a longer duration. The synthesis approach and structural modifications play a vital role in achieving this stability, allowing for more effective antiviral strategies (Khalil et al., 2012).

Potential Anti-HBV Activity

Some 2',3'-dideoxy-3'-fluoro-L-ribonucleosides have demonstrated moderate anti-HBV activity, suggesting their potential use in treating hepatitis B virus infections. This activity provides a foundation for further research and development of new treatments for HBV, leveraging the unique properties of these cytidine analogues (Chun et al., 2000).

Interaction with HIV-1 Reverse Transcriptase

The interaction of these cytidine analogues with HIV-1 reverse transcriptase has been extensively studied, providing insights into their mechanism of action. These studies have shown that the fluorine modification can influence the binding and incorporation efficiency of these nucleosides by the reverse transcriptase, potentially leading to improved therapeutic options for HIV-1 (Ray et al., 2002).

Mechanism of Action

Future Directions

“Cytidine, 2’,3’-dideoxy-3’-fluoro-” has been studied for its potential applications in various fields of research and industry. Additional studies on the intracellular -2′-Fd4C, using a radiolabeled compound, are planned .

Biochemical Analysis

Biochemical Properties

Cytidine, 2’,3’-dideoxy-3’-fluoro-, plays a crucial role in biochemical reactions, particularly in the inhibition of viral replication. It interacts with several enzymes and proteins, including reverse transcriptase and DNA polymerase. The compound acts as a chain terminator during DNA synthesis, preventing the elongation of the DNA strand. This interaction is primarily due to the absence of the 3’-hydroxyl group, which is essential for the formation of phosphodiester bonds .

Cellular Effects

Cytidine, 2’,3’-dideoxy-3’-fluoro-, exerts significant effects on various cell types and cellular processes. It influences cell function by incorporating into the DNA of rapidly dividing cells, leading to the termination of DNA synthesis. This incorporation disrupts cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce apoptosis in cancer cells and inhibit the replication of viruses such as HIV and hepatitis B .

Molecular Mechanism

The molecular mechanism of action of cytidine, 2’,3’-dideoxy-3’-fluoro-, involves its incorporation into the DNA strand during replication. Once incorporated, it acts as a chain terminator, preventing further elongation of the DNA molecule. This inhibition is due to the lack of a 3’-hydroxyl group, which is necessary for the formation of phosphodiester bonds. Additionally, the fluorine atom at the 3’ position enhances the compound’s binding affinity to reverse transcriptase and DNA polymerase, increasing its efficacy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cytidine, 2’,3’-dideoxy-3’-fluoro-, have been observed to change over time. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods. Long-term studies have shown that the compound can induce persistent changes in cellular function, including sustained inhibition of viral replication and prolonged induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of cytidine, 2’,3’-dideoxy-3’-fluoro-, vary with different dosages in animal models. At low doses, the compound effectively inhibits viral replication and induces apoptosis in cancer cells without significant toxicity. At high doses, it can cause adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits .

Metabolic Pathways

Cytidine, 2’,3’-dideoxy-3’-fluoro-, is involved in several metabolic pathways. It is phosphorylated by deoxycytidine kinase to its active triphosphate form, which is then incorporated into DNA. The compound also interacts with cytidine deaminase, which can deaminate it to an inactive form. These interactions affect metabolic flux and the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, cytidine, 2’,3’-dideoxy-3’-fluoro-, is transported and distributed by nucleoside transporters. These transporters facilitate the uptake of the compound into cells, where it is then phosphorylated to its active form. The compound’s distribution is influenced by its binding to specific proteins, which can affect its localization and accumulation within different cellular compartments .

Subcellular Localization

Cytidine, 2’,3’-dideoxy-3’-fluoro-, predominantly localizes to the cytoplasm and nucleus of cells. Its activity is influenced by its subcellular localization, as it needs to be incorporated into the DNA to exert its effects. The compound’s localization is directed by targeting signals and post-translational modifications that ensure its delivery to the appropriate cellular compartments .

Properties

IUPAC Name

4-amino-1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3O3/c10-5-3-8(16-6(5)4-14)13-2-1-7(11)12-9(13)15/h1-2,5-6,8,14H,3-4H2,(H2,11,12,15)/t5-,6+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSUDSIHCJEYQG-SHYZEUOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50199256
Record name Cytidine, 2',3'-dideoxy-3'-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50199256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51246-79-8
Record name 2′,3′-Dideoxy-3′-fluorocytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51246-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cytidine, 2',3'-dideoxy-3'-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051246798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cytidine, 2',3'-dideoxy-3'-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50199256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does 2',3'-dideoxy-3'-fluorocytidine exert its anti-HIV activity?

A1: 2',3'-dideoxy-3'-fluorocytidine acts as a nucleoside reverse transcriptase inhibitor (NRTI). [] Once it enters the cell, it undergoes phosphorylation by cellular kinases to form its active triphosphate form. This active form then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain by HIV reverse transcriptase. Due to the lack of a 3'-hydroxyl group, further chain elongation is halted, thus blocking viral DNA synthesis. [, ]

Q2: What is known about the structure-activity relationship (SAR) of 2',3'-dideoxy-3'-fluorocytidine and its analogs?

A2: Research indicates that the 3'-fluoro substitution in 2',3'-dideoxy-3'-fluorocytidine plays a crucial role in its activity. [] It favors a 2'-endo sugar conformation, which is similar to the conformation adopted by natural deoxynucleosides, potentially enhancing its binding to reverse transcriptase. Additionally, the electronegative fluorine atom might mimic the hydrogen bonding properties of the absent 3'-OH group, further stabilizing its interaction with the enzyme. Modifications at the N4 position of the cytosine ring have also been explored to improve its pharmacological properties, such as bioavailability and cell permeability. [, ] For instance, the prodrug N4-dimethylaminomethylene-2′,3′-dideoxy-3′-fluorocytidine (DDFC) was designed to enhance lipophilicity and brain penetration. []

Q3: What analytical techniques are commonly employed to characterize and quantify 2',3'-dideoxy-3'-fluorocytidine?

A3: Various analytical techniques are utilized to study 2',3'-dideoxy-3'-fluorocytidine. X-ray crystallography has been used to determine its molecular structure and conformation. [, ] High-performance liquid chromatography (HPLC), often coupled with UV detection or mass spectrometry, is employed to separate, identify, and quantify the compound and its metabolites in biological samples. [, ] Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about its structure and dynamics in solution. []

Q4: Have any resistance mechanisms been identified for 2',3'-dideoxy-3'-fluorocytidine in HIV?

A4: While this specific question wasn't addressed in the provided abstracts, it is well-known that HIV can develop resistance to NRTIs, including 2',3'-dideoxy-3'-fluorocytidine. This resistance often arises from mutations in the viral reverse transcriptase gene, which can reduce the binding affinity of the drug or enhance the enzyme's ability to remove incorporated chain terminators. Further research is crucial to fully understand the specific mutations associated with 2',3'-dideoxy-3'-fluorocytidine resistance and to develop strategies to overcome this challenge.

Q5: What are the potential applications of computational chemistry and modeling in the study of 2',3'-dideoxy-3'-fluorocytidine?

A5: Computational chemistry and modeling can play a significant role in understanding the interactions of 2',3'-dideoxy-3'-fluorocytidine with its target (reverse transcriptase) and in designing more potent and selective analogs. [, ] Molecular docking studies can provide insights into the binding mode of the drug within the active site of the enzyme. Molecular dynamics simulations can help understand the stability of the drug-enzyme complex and the conformational changes induced upon binding. Quantitative structure-activity relationship (QSAR) models can correlate the structural features of different analogs with their biological activity, guiding the design of new and improved inhibitors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.